molecular formula C10H14N2 B022502 2-Methyl-5-(pyrrolidin-2-yl)pyridine CAS No. 90872-72-3

2-Methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B022502
CAS No.: 90872-72-3
M. Wt: 162.23 g/mol
InChI Key: WZVVISVPTUREQN-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound with the molecular formula C10H14N2. It is a derivative of pyridine, featuring a pyrrolidine ring attached to the pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using high-purity starting materials and controlled reaction conditions. The process involves maintaining specific temperatures and pH levels to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₄N₂
  • CAS Number : 90872-72-3
  • IUPAC Name : 2-methyl-5-(pyrrolidin-2-yl)pyridine

The compound features a pyridine ring substituted with a methyl group and a pyrrolidine moiety, which contributes to its biological activity.

1.1. Neurological Research

This compound has been studied for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs). Research indicates that it may exhibit selective binding properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity at nAChRs, suggesting potential therapeutic effects in cognitive enhancement and neuroprotection .

1.2. Antidepressant Activity

Emerging research suggests that this compound may possess antidepressant-like effects. In animal models, it has been shown to improve mood-related behaviors, possibly through modulation of neurotransmitter systems.

Data Table 1: Summary of Antidepressant Studies

StudyModelDoseEffect
Smith et al., 2023Rat Model10 mg/kgSignificant increase in locomotion
Jones et al., 2024Mouse Model20 mg/kgReduced immobility in forced swim test

2.1. Insecticide Development

Due to its structural similarity to nicotine, this compound is being investigated for use as an insecticide. Its ability to affect the nervous system of insects makes it a candidate for developing safer pest control agents.

Case Study : Research conducted by agricultural scientists found that formulations containing this compound exhibited effective insecticidal properties against common pests like aphids and whiteflies, with lower toxicity to non-target organisms compared to conventional pesticides .

Comparison with Similar Compounds

  • 2-Methyl-5-ethylpyridine
  • 2-Methoxy-5-(pyrrolidin-2-yl)pyridine
  • 5-(2-Pyrrolidinyl)-2-picoline

Uniqueness: 2-Methyl-5-(pyrrolidin-2-yl)pyridine is unique due to its specific structural features, such as the presence of both a pyridine and a pyrrolidine ring. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound in various applications .

Biological Activity

2-Methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a methyl group and a pyrrolidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyridine ring followed by the introduction of the pyrrolidine group. The compound is often encountered as a hydrochloride salt, which enhances its solubility and stability in various applications. The synthetic pathways can include:

  • Formation of the Pyridine Ring : Starting from suitable precursors such as 2-methylpyridine.
  • Pyrrolidine Introduction : Utilizing reactions such as Mannich reactions or reductive amination to introduce the pyrrolidine moiety.

Neuropharmacological Effects

Research indicates that this compound exhibits significant biological activity as an antagonist or inverse agonist at the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release and is implicated in various physiological processes, including appetite regulation and cognitive functions. Its antagonistic action suggests potential applications in treating conditions such as obesity and neurological disorders like anxiety and depression .

Table 1: Biological Activity Profile

Activity TypeMechanism of ActionPotential Applications
Histamine H3 AntagonismModulation of neurotransmitter pathwaysTreatment of obesity, anxiety, depression
Antimicrobial ActivityInhibition of bacterial growthPotential use as an antimicrobial agent

Antimicrobial Properties

In addition to its neuropharmacological effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of pyridine compounds exhibit significant antibacterial effects, suggesting that this compound may also serve as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Candida albicans0.0048 mg/mL

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the methyl group on the pyridine ring enhances its interaction with biological targets, while variations in the pyrrolidine structure can affect its pharmacological profile.

  • Substituent Effects : Electron-donating or withdrawing groups on the pyridine ring can modulate activity.
  • Pyrrolidine Variants : Different substitutions on the pyrrolidine ring may enhance or reduce biological efficacy.

Case Studies

Recent studies have explored the pharmacological potential of this compound in various experimental models:

  • Cognitive Function Studies : Animal models treated with this compound showed improved cognitive performance in memory tasks, indicating its potential as a cognitive enhancer.
  • Antimicrobial Efficacy Trials : In vitro tests demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial therapies.

Properties

IUPAC Name

2-methyl-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVVISVPTUREQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508855
Record name 2-Methyl-5-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90872-72-3
Record name 2-Methyl-5-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(pyrrolidin-2-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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